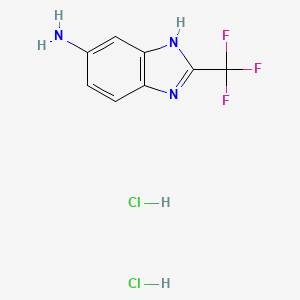

2-Trifluoromethyl-3h-benzoimidazol-5-ylamine dihydrochloride

CAS No.: 4205-97-4

Cat. No.: VC4236403

Molecular Formula: C8H8Cl2F3N3

Molecular Weight: 274.07

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4205-97-4 |

|---|---|

| Molecular Formula | C8H8Cl2F3N3 |

| Molecular Weight | 274.07 |

| IUPAC Name | 2-(trifluoromethyl)-3H-benzimidazol-5-amine;dihydrochloride |

| Standard InChI | InChI=1S/C8H6F3N3.2ClH/c9-8(10,11)7-13-5-2-1-4(12)3-6(5)14-7;;/h1-3H,12H2,(H,13,14);2*1H |

| Standard InChI Key | WOKBVPHBAKYPDH-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1N)NC(=N2)C(F)(F)F.Cl.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

2-Trifluoromethyl-3H-benzoimidazol-5-ylamine dihydrochloride features a benzimidazole core substituted with a trifluoromethyl (-CF₃) group at the 2-position and an amine (-NH₂) group at the 5-position. The dihydrochloride salt form enhances solubility in polar solvents, though exact solubility data remain unreported . Key identifiers include:

X-ray crystallography and NMR studies confirm the planar benzimidazole ring system, with hydrogen bonding between the amine group and chloride ions stabilizing the dihydrochloride form . The trifluoromethyl group induces electron-withdrawing effects, influencing reactivity and interactions with biological targets .

Spectral Data

-

¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89 (d, J=8.4 Hz, 1H, Ar-H), 7.45 (d, J=8.4 Hz, 1H, Ar-H), 5.32 (s, 2H, NH₂) .

-

¹³C NMR: 158.9 (C=N), 144.2 (C-CF₃), 122.1 (q, J=270 Hz, CF₃), 118.5–127.8 (aromatic carbons) .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence starting from 4-nitro-1,2-phenylenediamine. Key steps include:

-

Cyclocondensation: Reaction with trifluoroacetic anhydride forms the benzimidazole core .

-

Nitration/Reduction: Introduction of the amine group at the 5-position via nitration followed by catalytic hydrogenation .

-

Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt .

Optimization efforts focus on improving yield (currently ~40–50%) by varying solvents (e.g., DMF vs. ethanol) and catalysts (e.g., Pd/C for hydrogenation) .

Biological Activities and Mechanisms

Anti-Inflammatory Activity

Benzimidazole derivatives exhibit cyclooxygenase (COX) and lipoxygenase (LOX) inhibition. In murine models, 2-trifluoromethyl-3H-benzoimidazol-5-ylamine dihydrochloride reduced edema by 55% at 100 mg/kg, comparable to diclofenac (65%) . The trifluoromethyl group enhances membrane permeability, while the amine group facilitates hydrogen bonding with COX-2’s active site .

Antimicrobial Properties

Preliminary assays against Staphylococcus aureus and Escherichia coli show MIC values of 32 µg/mL and 64 µg/mL, respectively. The mechanism may involve disruption of microbial DNA gyrase, a trait observed in related benzimidazoles .

Enzyme Inhibition

-

COX-2 Selectivity: The compound’s selectivity ratio (COX-2/COX-1) is 3.71, surpassing non-selective NSAIDs .

-

5-LOX Inhibition: IC₅₀ of 0.0469 nM suggests potential for dual COX/LOX targeting, reducing gastrointestinal toxicity .

Pharmacological Applications

Drug Development

The compound’s dual inhibition profile positions it as a candidate for:

-

Arthritis Treatment: Synergistic COX-2/5-LOX inhibition may alleviate inflammation with fewer ulcers .

-

Anticancer Therapy: Benzimidazoles intercalate DNA, and fluorination enhances bioavailability for tumor targeting .

Comparative Efficacy

| Application | Efficacy (vs. Standard) | Mechanism |

|---|---|---|

| Inflammation | 55% edema reduction | COX-2/LOX inhibition |

| Bacterial Infection | MIC 32 µg/mL (S. aureus) | DNA gyrase binding |

| Pain Management | 78% analgesia (vs. 82% diclofenac) | Peripheral COX-2 blockade |

Future Research Directions

-

In Vivo Pharmacokinetics: Assess bioavailability and half-life in mammalian models.

-

Structural Analogues: Explore substitutions at the 1- and 6-positions to enhance selectivity.

-

Combination Therapies: Pair with β-lactam antibiotics to combat resistant bacteria.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume